molecular formula C₂₉H₃₇IN₂O₂ B1663420 3,3'-Dihexyloxacarbocyanine iodide CAS No. 53213-82-4

3,3'-Dihexyloxacarbocyanine iodide

Cat. No. B1663420
CAS RN: 53213-82-4
M. Wt: 572.5 g/mol
InChI Key: XVLXYDXJEKLXHN-UHFFFAOYSA-M
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Description

3,3’-Dihexyloxacarbocyanine iodide, also known as DiOC6(3), is a green fluorescent lipophilic dye that is membrane permeable . At low concentrations, it accumulates in the mitochondria of live cells. At higher concentrations, it stains other membranes of live cells, including the endoplasmic reticulum and the Golgi apparatus .


Molecular Structure Analysis

The molecular structure of 3,3’-Dihexyloxacarbocyanine iodide allows it to bind to various structures in a cell via its hydrophilic groups . This includes the endoplasmic reticulum, vesicle membranes, and mitochondria .


Physical And Chemical Properties Analysis

3,3’-Dihexyloxacarbocyanine iodide is a powder or chunk form substance with a melting point of 219-221 °C (lit.) . It is soluble in chloroform at 25 mg/mL, clear to slightly hazy, orange . It has a maximum absorption wavelength (λmax) of 485 nm and an extinction coefficient of ≥120000 at 483-488 nm in methanol at 0.01 g/L .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

(2Z)-3-hexyl-2-[(E)-3-(3-hexyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37N2O2.HI/c1-3-5-7-13-22-30-24-16-9-11-18-26(24)32-28(30)20-15-21-29-31(23-14-8-6-4-2)25-17-10-12-19-27(25)33-29;/h9-12,15-21H,3-8,13-14,22-23H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVLXYDXJEKLXHN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCN\1C2=CC=CC=C2O/C1=C\C=C\C3=[N+](C4=CC=CC=C4O3)CCCCCC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-Dihexyloxacarbocyanine iodide

CAS RN

53213-82-4
Record name Benzoxazolium, 3-hexyl-2-[3-(3-hexyl-2(3H)-benzoxazolylidene)-1-propen-1-yl]-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53213-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoxazolium, 3-hexyl-2-[3-(3-hexyl-2(3H)-benzoxazolylidene)-1-propen-1-yl]-, iodide (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,3'-Dihexyloxacarbocyanine iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,3'-DIHEXYLOXACARBOCYANINE IODIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NL6XJC6U28
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,840
Citations
C Lee, SS Wu, LB Chen - Cancer research, 1995 - AACR
Photodynamic therapy is a useful new direction for cancer treatment. However, relatively little is currently known about the cellular targets and processes underlying the efficacy of these …
Number of citations: 55 aacrjournals.org
JG Duckett, DJ Read - New Phytologist, 1991 - Wiley Online Library
The lipophilic fluorochrome 3,3′dihexyloxacarbocyanine iodine [DiOC 6 (3)], previously used to visualize mitochondria and ER in animal and plant tells, when applied at …
Number of citations: 73 nph.onlinelibrary.wiley.com
SJ Luttmer, FJ Longo - Gamete research, 1986 - Wiley Online Library
We have examined living and fixed gametes and early embryos of surf clams, sea urchins, and hamsters stained with the supravital dyes Hoechst 33342 for DNA and 3,3′‐…
Number of citations: 81 onlinelibrary.wiley.com
WG Breed, V Sarafis - Biotechnic & histochemistry, 1995 - Taylor & Francis
Fluorescence microscopy of caudal epididymal spermatozoa stained with 3, 3′ dihexyloxacarbocyanine iodide (DiOC 6 (3)) showed intense fluorescence along the concave …
Number of citations: 4 www.tandfonline.com
S Webster, EJO Atkinson - 2021 - digitalcommons.linfield.edu
The term sol-gel can be derived from a process in which the hydrolysis of precursor molecules in solution agglomerate to form a three-dimensional coherent network. In this investigation…
Number of citations: 0 digitalcommons.linfield.edu
W Breed, V Sarafis - 1995 - hekyll.services.adelaide.edu.au
Fluorescence microscopy of caudal epididymal spermatozoa stained with 3, 3′ dihexyloxacarbocyanine iodide (DiOC6(3)) showed intense fluorescence along the concave surface …
Number of citations: 2 hekyll.services.adelaide.edu.au
CP Li, JH Huang, AC Chang, YM Hung, CH Lin… - Pharmaceutical …, 2004 - Springer
Purpose. The G-quadruplex ligand 3,3′-diethyloxadicarbocyanine iodide (DODC) was reported to enhance the apoptotic potency of pheochromocytoma PC-12 and leukemia HL-60 …
Number of citations: 26 link.springer.com
HM Korchak, AM Rich, C Wilkenfeld… - Biochemical and …, 1982 - Elsevier
Membrane potential changes have been monitored in human neutrophils using the carbocyanine dye DiOC 6 (3) (3,3′-dihexyloxacarbocyanine iodide). Fluorescence microscopy …
Number of citations: 102 www.sciencedirect.com
N Zamzami, P Marchetti, M Castedo… - The Journal of …, 1995 - rupress.org
Programmed cell death (PCD) is a physiological process commonly defined by alterations in nuclear morphology (apoptosis) and/or characteristic stepwise degradation of …
Number of citations: 896 rupress.org
JC Mialocq, P Goujon - Applied Physics Letters, 1978 - aip.scitation.org
A flashlamp‐pumped coumarin dye laser mode locked passively with a saturable absorber 3,3′‐dihexyloxacarbocyanine iodide (DOCI) has produced tunable picosecond pulses …
Number of citations: 26 aip.scitation.org

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